molecular formula C7H4ClN B1581422 3-Chlorobenzonitrile CAS No. 766-84-7

3-Chlorobenzonitrile

Cat. No. B1581422
CAS RN: 766-84-7
M. Wt: 137.56 g/mol
InChI Key: WBUOVKBZJOIOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobenzonitrile is an organic compound with the chemical formula ClC6H4CN . It is an intermediate for the synthesis of agrochemicals, pharmaceuticals, chemical intermediates, and high-performance pigments . It appears as a colorless solid and can vary in appearance from white to pale cream to pale yellow to pale brown .


Synthesis Analysis

Typically, aryl nitriles like 3-Chlorobenzonitrile are produced by ammoxidation . It can also be produced by dehydration of the aldoxime of 3-chlorobenzaldehyde . Another method involves heating 3-chlorobenzylamine and iodine in an ammonium acetate aqueous solution .


Molecular Structure Analysis

The molecular formula of 3-Chlorobenzonitrile is C7H4ClN . Its molecular weight is 137.57 g/mol .


Chemical Reactions Analysis

In the presence of copper nanoparticles, 3-Chlorobenzonitrile can be reduced by sodium borohydride to 3-chlorobenzylamine . Some ruthenium catalysts can catalyze the hydrolysis of 3-Chlorobenzonitrile to form 3-chlorobenzamide .


Physical And Chemical Properties Analysis

3-Chlorobenzonitrile is a colorless solid with a melting point of 40-41 °C . It has a molar mass of 137.57 g/mol .

Scientific Research Applications

Spectroscopic Analysis

The rotational spectrum of 3-chlorobenzonitrile has been extensively studied, showing its utility in spectroscopic analysis. Measurements were reported for the ground states of the 35 Cl and the 37 Cl isotopomers, providing precise spectroscopic constants and nuclear quadrupole tensors for both 35 Cl and 14 N nuclei in the parent isotopomer. This research is significant in the field of molecular spectroscopy, offering detailed insights into the molecule's properties (Varadwaj et al., 2006).

Thermodynamic and Structural Studies

3-Chlorobenzonitrile's thermodynamic and structural properties have been examined using various experimental techniques and computational studies. This research sheds light on the intermolecular interactions, such as CN···Cl interactions, and the pseudosymmetry observed in its crystalline packing. It provides essential data on the enthalpy of sublimation and the halogen-cyano intramolecular interaction, crucial for understanding its behavior in different states (Rocha et al., 2014).

Chemical Synthesis and Preparation

Research on the preparation of p-chlorobenzonitrile by ammoxidation of p-chlorotoluene highlights its role as a key intermediate in organic synthesis. This study offers insights into the optimization of catalysts and technological conditions for its production, emphasizing its importance in chemical manufacturing processes (Guang, 2000).

Radiolysis in Aqueous Solutions

The study of the steady-state radiolysis of chlorobenzonitriles, including 3-chlorobenzonitrile, in aqueous solution provides valuable information on the behavior of these compounds under radiolytic conditions. It offers insights into the reactions with hydrated electrons and hydroxyl radicals, contributing to our understanding of their stability and reaction mechanisms in different environmental conditions (Geppert & Getoff, 1998).

Bioaugmentation in Wastewater Treatment

Bioaugmentation with 3-chloroaniline-degrading bacteria has been studied to protect the structure and function of activated-sludge microbial communities against toxic shocks from compounds like 3-chlorobenzonitrile. This research is crucial for understanding how to maintain critical wastewater treatment processes in the presence of toxic chlorinated organics (Boon et al., 2003).

Safety And Hazards

3-Chlorobenzonitrile is harmful if swallowed or in contact with skin . It causes serious eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Future Directions

The market size of 3-Chlorobenzonitrile is expected to grow significantly from 2023 to 2031 . It is used in various applications such as pharmaceutical intermediates, pesticide intermediates, and dye intermediates . The market growth is driven by its increasing demand in these applications .

properties

IUPAC Name

3-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUOVKBZJOIOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227414
Record name Benzonitrile, m-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzonitrile

CAS RN

766-84-7
Record name 3-Chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, m-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorobenzonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, m-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-[2-(tert-Butyldimethylsilanyloxy)ethyl]-1-trityl-1H-imidazole (3.98 g, 8.5 mmol) and 4-bromomethyl-3-chlorobenzonitrile (2.93 g, 12.7 mmol) are dissolved in MeCN (40 mL) and heated at 80° C. for 5 h. After cooling to room temperature MeOH (40 mL) and Et2NH (7 mL) are then added and the solution is warmed 70° C. for 1 h. The solution is evaporated to dryness and the residue purified via flash column chromatography (acetone/CH2Cl2 1:3→MeOH/CH2Cl2 5:95) to give 4-{5-[2-tert-butyl-dimethylsilanyloxy)ethyl]-imidazol-1-ylmethyl}-3-chlorobenzonitrile as an oil. MS (ESI) m/z 376.3, 378.3 (M+H).
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chlorobenzonitrile
Reactant of Route 2
3-Chlorobenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Chlorobenzonitrile
Reactant of Route 4
3-Chlorobenzonitrile
Reactant of Route 5
3-Chlorobenzonitrile
Reactant of Route 6
3-Chlorobenzonitrile

Citations

For This Compound
342
Citations
PR Varadwaj, AI Jaman, Z Kisiel… - Journal of Molecular …, 2006 - Elsevier
… Presently, we observe a slight increase in π c from 0.0316 in chlorobenzene to 0.0347 in 3-chlorobenzonitrile. While this provides some evidence for additional resonance possible in …
Number of citations: 4 www.sciencedirect.com
IM Rocha, TLP Galvao… - The Journal of …, 2014 - ACS Publications
… The 2- and 3-chlorobenzonitrile isomers were purified by sucessive sublimations under reduced pressure, and 4-chlorobenzonitrile was recrystallized from hexane followed by …
Number of citations: 14 pubs.acs.org
R Agrawal, TKG Namboodhiri - Journal of applied electrochemistry, 1997 - Springer
… a minimum value when 3-chlorobenzonitrile is used as inhibitor. Based on HIC studies and hydrogen analysis 3chlorobenzonitrile was found to be the most effective inhibitor. …
Number of citations: 21 link.springer.com
JF EASTHAM, DY CANNON - The Journal of Organic Chemistry, 1960 - ACS Publications
… which yields, respectively, 2-methyl-5-methoxybenzonitrile, 2methyl-3-chlorobenzonitrile, and 2-methyl-l-naphthonitriIe. Reaction of … of2-methyl-3chlorobenzonitrile, bp 105-109 725 mm. …
Number of citations: 21 pubs.acs.org
WJ Smith III, JS Sawyer - Tetrahedron letters, 1996 - Elsevier
… groups, such as 3-chlorobenzonitrile, coupled effectively under the reaction conditions. … For example, addition of indole to 3-chlorobenzonitrile gave 1-(3-benzonitrile)indole in 60% …
Number of citations: 64 www.sciencedirect.com
O Kaplan, V Vejvoda, O Plíhal, P Pompach… - Applied microbiology …, 2006 - Springer
Aspergillus niger K10 cultivated on 2-cyanopyridine produced high levels of an intracellular nitrilase, which was partially purified (18.6-fold) with a 24% yield. The N-terminal amino acid …
Number of citations: 100 link.springer.com
M Yousefi, M Mohammadi, Z Habibi… - Biocatalysis and …, 2011 - Taylor & Francis
… It hydrated 4-nitrophenylacetonitrile, 2-chlorobenzonitrile and 3-chlorobenzonitrile to their corresponding carboxylic acids and amides, while benzyl cyanide, benzonitrile, 4-tolunitrile, …
Number of citations: 6 www.tandfonline.com
J Vogt - Asymmetric Top Molecules. Part 3, 2011 - Springer
641 C7H4ClN 3-Chlorobenzonitrile … 641 C7H4ClN 3-Chlorobenzonitrile … 641 C7H4ClN 3-Chlorobenzonitrile …
Number of citations: 2 link.springer.com
JS Sawyer, EA Schmittling, JA Palkowitz… - The Journal of Organic …, 1998 - ACS Publications
… For example, it was found that electronically unfavorable 3-chlorobenzonitrile could be condensed with 3-methoxyphenol to form the corresponding diaryl ether in 66% yield, a …
Number of citations: 171 pubs.acs.org
PR Varadwaj, PR Bangal, AI Jaman - Journal of molecular structure, 2006 - Elsevier
… ClCN was produced by DC discharge through a mixture of 3-chlorobenzonitrile and tri-chloroethylene. The millimeter-wave spectrometer used is a source-modulated system combined …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.